Product packaging for AI-Mdp(Cat. No.:CAS No. 111364-35-3)

AI-Mdp

Cat. No.: B050669
CAS No.: 111364-35-3
M. Wt: 820.6 g/mol
InChI Key: MEGPXSZNPPLVTD-MMKTZVEFSA-N
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Description

AI-Mdp is a sophisticated research compound primarily utilized in preclinical studies focused on neurodegenerative diseases and chronic pain pathways. Its core research value lies in its hypothesized mechanism of action as a modulator of specific neuroinflammatory and oxidative stress pathways, which are critical targets in conditions like Alzheimer's disease, Parkinson's disease, and neuropathic pain. Researchers employ this compound to investigate the intricate signaling cascades involved in neuronal apoptosis and glial cell activation, providing valuable insights into potential therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H41IN8O12 B050669 AI-Mdp CAS No. 111364-35-3

Properties

CAS No.

111364-35-3

Molecular Formula

C29H41IN8O12

Molecular Weight

820.6 g/mol

IUPAC Name

methyl (2S)-2-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-(4-azido-3-iodophenyl)propanoate

InChI

InChI=1S/C29H41IN8O12/c1-12(33-26(44)13(2)49-24-22(34-14(3)40)29(47)50-20(11-39)23(24)42)25(43)35-18(7-8-21(31)41)27(45)36-19(28(46)48-4)10-15-5-6-17(37-38-32)16(30)9-15/h5-6,9,12-13,18-20,22-24,29,39,42,47H,7-8,10-11H2,1-4H3,(H2,31,41)(H,33,44)(H,34,40)(H,35,43)(H,36,45)/t12-,13?,18+,19-,20+,22+,23+,24+,29-/m0/s1

InChI Key

MEGPXSZNPPLVTD-MMKTZVEFSA-N

SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C

Synonyms

AI-MDP
N-acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl este

Origin of Product

United States

Theoretical Foundations of Markov Decision Processes in Chemical Ai

Core Principles of Markov Decision Processes (MDPs)

Markov Decision Processes provide a mathematical framework for modeling sequential decision-making problems where outcomes are partly random and partly under the control of a decision-maker studysmarter.co.uknumberanalytics.combyteplus.comwikipedia.orggeeksforgeeks.orgmilvus.io. Originating from operations research, MDPs have found broad application across various fields, including their increasing relevance in chemical AI wikipedia.org.

Mathematical Framework for Sequential Decision-Making Under Uncertainty

An MDP is formally defined by a tuple, typically represented as (S, A, P, R, γ) geeksforgeeks.org. This framework is designed to represent key elements of AI challenges, such as understanding cause and effect, managing uncertainty, and pursuing explicit goals wikipedia.org. It allows for the incorporation of probabilistic transitions and rewards in decision-making scenarios fiveable.me. The objective within an MDP is to determine the best action to take in each state to maximize the cumulative reward over time studysmarter.co.uk.

States, Actions, Transitions, and Rewards in Chemical System Modeling

In the context of chemical system modeling, the fundamental components of an MDP are adapted to represent chemical processes:

States (S): These represent the distinct situations or configurations in which the chemical system can exist studysmarter.co.ukgeeksforgeeks.orgmilvus.iofiveable.me. For instance, in chemical process control, a state might characterize the current conditions of a system, such as temperature, pressure, or reactant concentrations mdpi.com. In molecular generation, the constructed molecule at a given time step can be considered a state mlr.press.

Actions (A): Actions are the decisions or interventions that can be made by the AI agent to manipulate the system or transition from one state to another studysmarter.co.ukgeeksforgeeks.orgmilvus.iofiveable.me. In chemical synthesis, actions could involve selecting reactant molecules, choosing reaction transformations, or modifying experimental conditions like temperature or solvent composition mlr.pressmdpi.comacs.orggithub.io.

Transition Probabilities (P): The transition function, P(s, a, s'), defines the probability for the system to progress to a future state (s') from the current state (s) after taking action (a) studysmarter.co.ukgeeksforgeeks.orgmilvus.iomdpi.comacs.org. This component accounts for the inherent uncertainty and stochasticity in chemical processes, where an intended action might not always lead to a perfectly predictable outcome geeksforgeeks.orgacs.org.

Rewards (R): A reward function quantifies the immediate benefit or desirability of taking a certain action given a particular state studysmarter.co.ukgeeksforgeeks.orgmilvus.iofiveable.memdpi.comacs.org. In chemical AI, rewards can be based on desired outcomes such as product yield, selectivity, purity, cost, or the achievement of specific chemical properties mdpi.commlr.pressmdpi.comacs.orggithub.iogithub.io. The goal of the agent is to maximize this cumulative reward over time mdpi.comacs.orgarxiv.org.

These elements work in concert to form the basis of any MDP model, enabling elaborate planning under uncertainty in chemical systems studysmarter.co.uk.

Markov Property and its Implications for Chemical Processes

A crucial characteristic of MDPs is the Markov property. This property states that the evolution of the system's state depends solely on the current state and the action being performed, and not on any preceding states or actions wikipedia.orggeeksforgeeks.orgmdpi.comigminresearch.comfiveable.mebuiltin.comacs.org. Mathematically, this means the probability of transitioning to a future state (s) given the current state (s) and action (a) is independent of all previous states (s, s, ...) and actions (a, a, ...) geeksforgeeks.orgmdpi.comfiveable.mebuiltin.com.

In chemical processes, the Markov property implies that the immediate future of a reaction or system state is entirely determined by its present conditions and the action taken, without needing to recall the entire history of how that state was reached. This simplification is vital for computational tractability, allowing MDPs to be efficiently solved using techniques like dynamic programming geeksforgeeks.org. While real-world chemical systems can exhibit complex historical dependencies, the Markov assumption provides a powerful abstraction that has proven effective in various chemical AI applications, particularly in areas like process control and molecular design mdpi.commlr.press. For instance, in modeling biochemical reaction systems, continuous-time Markov chains are used where the state is the number of molecules of each species, and reactions are possible transitions researchgate.net.

Integration of Reinforcement Learning with MDPs in Chemistry

Reinforcement learning (RL) is a family of machine learning algorithms that provides a systematic strategy for an AI agent to learn an optimal policy of actions through interactions with an environment, aiming to maximize a defined cumulative reward mdpi.commdpi.comacs.org. RL tasks are inherently formalized as MDPs geeksforgeeks.orgacs.orgrsc.org. This integration allows RL algorithms to explore vast chemical spaces and discover optimal pathways for various chemical objectives acs.orgresearchgate.net.

Deep Q-Learning for Optimizing Chemical Properties

Deep Q-Learning (DQL) is a prominent reinforcement learning algorithm that combines Q-learning with deep neural networks. In DQL, a neural network, often referred to as a Q-network, is used to estimate the optimal Q-value function, which represents the expected cumulative reward for taking a specific action in a given state and then following an optimal policy thereafter mdpi.comresearchgate.net.

In chemistry, DQL has been successfully applied to optimize chemical properties and reactions. For example, the Molecule Deep Q-Networks (MolDQN) framework utilizes DQL to optimize molecules by directly defining modifications on molecular structures, ensuring chemical validity researchgate.net. This approach learns to achieve molecules with better desired properties without requiring pre-training on large datasets, thereby avoiding potential biases researchgate.net. DQL models can iteratively record reaction results and choose new experimental conditions to improve outcomes, outperforming traditional black-box optimization algorithms in efficiency acs.orggithub.ioresearchgate.net. This includes optimizing inputs such as temperature, solvent composition, pH, catalyst, and reaction time to maximize outputs like product yield, selectivity, or purity acs.orggithub.io.

Policy Learning for Maximizing Desired Outcomes in Chemical Synthesis

Policy learning in reinforcement learning refers to the process where an agent learns a policy, which is a mapping from states to actions, guiding its behavior to maximize the expected cumulative reward geeksforgeeks.orgfiveable.meigminresearch.com. In chemical synthesis, policy learning enables AI agents to discover optimal sequences of actions to achieve desired molecular structures or reaction outcomes.

For instance, in molecular design, RL agents can sequentially modify molecular structures to maximize rewards associated with desired chemical properties researchgate.net. This includes methods that learn to select the best set of reactants and reaction transformations in a linear synthetic sequence to maximize task-specific desired properties of the product molecule mlr.press. The state of the system at each step corresponds to a product molecule, and rewards are computed based on its properties mlr.press. Algorithms like Proximal Policy Optimization (PPO) have been used to fine-tune models for predicting reasonable reaction mechanisms github.iomit.edu. Policy learning allows for the exploration of the chemical space, finding pathways to achieve optimization for a molecule, and providing insights into how the model operates researchgate.net. The ultimate goal is to find an optimal policy that helps the agent earn the highest total reward over time in complex chemical environments geeksforgeeks.org.

Compound Names and PubChem CIDs

Algorithmic Approaches for Solving Chemical MDPs

Solving chemical MDPs involves finding an optimal policy that guides the agent towards desired molecular structures or properties. Various algorithmic approaches are employed for this purpose:

Value Iteration and Policy Iteration in Chemical Design

Value Iteration (VI) and Policy Iteration (PI) are two fundamental dynamic programming algorithms used to compute the optimal policy for MDPs geeksforgeeks.orgbaeldung.com. Both methods aim to find the best possible strategy for an agent to follow in a given environment geeksforgeeks.org.

Value Iteration (VI): This iterative algorithm computes the optimal value function for each state, representing the maximum expected cumulative reward achievable from that state under the optimal policy geeksforgeeks.orggeeksforgeeks.org. The Bellman Optimality Equation is used to iteratively update the value of each state until convergence geeksforgeeks.orgarxiv.org. VI is conceptually simpler and directly updates the value function, implicitly deriving the policy baeldung.com.

Policy Iteration (PI): This method alternates between two steps: policy evaluation and policy improvement geeksforgeeks.orgbaeldung.com. First, for a given policy, its value function is evaluated. Then, the policy is improved by selecting actions that maximize the expected future rewards based on the evaluated value function geeksforgeeks.orgbaeldung.com. PI often converges faster in practice, especially in problems with large state spaces, by iteratively refining the policy geeksforgeeks.org.

In chemical design, these iterative approaches can be applied to optimize molecular structures or properties. For example, the molecule reconstruction task can be framed as an MDP, where methods incrementally reconstruct molecules through relation networks, guided by principles akin to value or policy iteration arxiv.orgarxiv.org.

Heuristic Search and Approximation Algorithms for Large Chemical Problems

Many chemical problems, particularly those involving large chemical spaces, are computationally challenging and often fall into the category of NP-hard problems taylorandfrancis.com. For such large-scale problems, exact algorithms become impractical, necessitating the use of heuristic search and approximation algorithms taylorandfrancis.comfiveable.mejair.org.

Heuristic Search Algorithms: These techniques employ practical methods, often based on experience or intuition, to find satisfactory, near-optimal solutions quickly fiveable.me. They sacrifice guarantees of optimality for improved computational efficiency, making them valuable for complex, real-world optimization scenarios taylorandfrancis.comfiveable.me. Examples include A* search and greedy algorithms jair.orgarxiv.org.

Approximation Algorithms: These algorithms also aim to find near-optimal solutions in polynomial time but, unlike general heuristics, often provide provable performance guarantees or bounds on how far the solution is from the optimal one taylorandfrancis.comfiveable.megeeksforgeeks.org.

In chemistry, heuristic search algorithms are crucial for tasks like exploring vast chemical libraries, optimizing molecular conformers, or identifying sets of dissimilar compounds arxiv.orgnih.govresearchgate.net. For instance, a heuristic algorithm has been developed for "similarity downselection" to quickly find approximate sets of the most dissimilar items, useful for spanning conformational space and eliminating redundant structures arxiv.org.

Sampling Techniques and Dimensionality Reduction in Chemical Space Exploration

Chemical space, encompassing all possible chemical compounds, is estimated to contain an extremely high number of structures (e.g., 1060 possible structures), making its exhaustive exploration impossible rsc.org. Sampling techniques and dimensionality reduction methods are essential for navigating and visualizing this vast, high-dimensional space nih.govarxiv.org.

Sampling Techniques: These methods involve selecting a representative subset of compounds from the chemical space to explore or analyze. This is crucial for managing the immense scale of potential molecules.

Dimensionality Reduction (DR): DR techniques transform high-dimensional chemical data (often represented as feature vectors or molecular descriptors) into a lower-dimensional space, typically 2D or 3D, for easier visualization and analysis nih.govresearchgate.netmdpi.com.

Common Techniques:

Principal Component Analysis (PCA): A linear technique that identifies directions of maximum variance in the data to reduce dimensionality while preserving important information nih.govarxiv.orgmdpi.com.

t-Distributed Stochastic Neighbor Embedding (t-SNE): A non-linear technique particularly effective at visualizing high-dimensional data by preserving local neighborhood structures nih.govrsc.orgarxiv.org.

Uniform Manifold Approximation and Projection (UMAP): Another non-linear DR technique that aims to preserve both local and global data structures nih.govresearchgate.netarxiv.org.

Generative Topographic Mapping (GTM): A probabilistic alternative to Self-Organizing Maps (SOM) that can be used for identifying desirable chemical space regions nih.govrsc.org.

These techniques are extensively applied in the analysis of chemical libraries, drug discovery, and quantitative structure-activity relationship (QSAR) models to understand chemical data, identify activity landscapes, and guide the search for new molecules nih.govresearchgate.netrsc.orgmdpi.com.

The integration of Markov Decision Processes and associated reinforcement learning algorithms represents a significant advancement in chemical AI. By providing a robust framework for sequential decision-making under uncertainty, MDPs enable AI systems to tackle complex challenges in molecular design, property optimization, and chemical space exploration. The ongoing development and refinement of model-based and model-free RL paradigms, coupled with sophisticated algorithmic approaches like value and policy iteration, heuristic search, and dimensionality reduction, are continuously expanding the capabilities of AI in accelerating chemical discovery and innovation.

Compound Names and PubChem CIDs

This article focuses on the theoretical foundations and algorithmic approaches of AI, specifically Markov Decision Processes, in chemical systems. The discussed methods are generalizable to various chemical compounds and molecular structures. Therefore, the article does not mention specific chemical compounds by name that would require corresponding PubChem CIDs. The research findings referenced pertain to the application of these AI methodologies to chemical problems in general, rather than detailing results for individual compounds.

Computational Methodologies for Ai Mdp Driven Chemical Discovery

Molecular Representations for AI-MDP Systems

String and Graph-Based Representations of Chemical Structures

Representation TypeDescriptionAdvantages for this compoundDisadvantages for this compound
String-Based (e.g., SMILES) Encodes the molecular structure as a linear string of characters.Computationally efficient; widely used in large chemical databases.Can have multiple representations for the same molecule; may not fully capture 3D spatial relationships. scribd.com
Graph-Based Represents the molecule as a graph with atoms as nodes and bonds as edges. scribd.comgu.serehva.euMore intuitive representation of molecular structure gu.serwth-aachen.de; captures connectivity and topology effectively; suitable for graph neural networks. researchgate.netCan be more computationally intensive to process than strings.

Latent Space Representations and Molecular Similarity

Feature Engineering and Descriptor Generation for Chemical Systems

1D Descriptors: These are the simplest descriptors and include basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These are derived from the 3D conformation of the molecule and include geometric properties like molecular surface area and volume.

Descriptor CategoryExample Descriptors for this compoundInformation Captured
1D Descriptors Molecular Weight, Number of Heavy Atoms, Number of RingsBasic compositional information.
2D Descriptors Topological Polar Surface Area (TPSA), Zagreb IndexConnectivity, polarity, and branching of the molecular graph.
3D Descriptors Solvent Accessible Surface Area (SASA), Molecular VolumeThe three-dimensional shape and size of the molecule.

Generative Models for this compound Applications

Generative models are a class of AI models that can learn the underlying distribution of a dataset and generate new data points that are similar to the training data. In chemistry, these models are used to design novel molecules with desired properties.

Variational Autoencoders (VAEs) in Novel Chemical Structure Generation

Generative Adversarial Networks (GANs) for Chemical Design

Table of Mentioned Compounds

AbbreviationFull Chemical Name
This compoundL-Phenylalanine, N-(N2-(N-(N-acetylmuramoyl)-L-alanyl)-D-alpha-glutaminyl)-4-azido-3-iodo-, methyl ester
InChIInternational Chemical Identifier
SMILESSimplified Molecular-Input Line-Entry System

Diffusion Models and Other Generative AI Architectures

Generative AI models are at the forefront of de novo molecular design, capable of creating novel chemical structures. nih.gov Among these, diffusion models have recently emerged as a powerful tool. acs.orgarxiv.org

Diffusion Models operate on a principle inspired by non-equilibrium statistical physics. acs.org The process involves two main stages: a forward diffusion process and a reverse diffusion process. In the forward process, a known molecular structure is gradually perturbed by adding noise over a series of steps until it becomes indistinguishable from random noise. medium.comrsc.org The reverse process then learns to denoise these random inputs to generate valid and novel molecular structures. medium.com This technique has shown remarkable success in generating high-quality 3D molecular geometries. acs.org

The training of these models involves predicting the noise that was added at each step of the forward process. rsc.org Once trained, the model can generate new molecules by starting with random noise and iteratively applying the learned denoising process. medium.com Research has shown that the inference process of a diffusion model for molecular generation can be divided into an exploration phase, where atomic species are chosen, and a relaxation phase, where atomic coordinates are adjusted to find a low-energy geometry. rsc.org This allows for the generation of molecules with stable conformations.

Other notable generative AI architectures used in chemical discovery include:

Generative Adversarial Networks (GANs): These models consist of two competing neural networks: a generator that creates new molecular structures and a discriminator that tries to distinguish between real and generated molecules. oup.com This adversarial training process pushes the generator to produce increasingly realistic and valid molecules.

Variational Autoencoders (VAEs): VAEs learn a compressed or latent representation of molecular data. oup.com By sampling from this learned latent space, the decoder component of the VAE can generate new molecules with properties similar to the training data.

Autoregressive Models: These models generate molecules sequentially, one atom or fragment at a time, with the placement of each new component conditioned on the previously generated parts of the structure. arxiv.org

Table 1: Comparison of Generative AI Architectures for Molecular Design

Model Type Generation Principle Key Strengths
Diffusion Models Iterative denoising from a random distribution. acs.orgmedium.com High-quality 3D structure generation, stable conformations. acs.orgrsc.org
GANs Adversarial training between a generator and a discriminator. oup.com Generation of novel and diverse molecules. nih.gov
VAEs Sampling from a learned latent space representation. oup.com Efficient exploration of chemical space, property-conditioned generation. gopenai.com
Autoregressive Models Sequential, conditional generation of molecular components. arxiv.org Precise control over the generation process.

Advanced Neural Networks and Machine Learning Integration

Molecules can be naturally represented as graphs, where atoms are nodes and chemical bonds are edges. mdpi.comacs.org Graph Neural Networks (GNNs) are a class of neural networks specifically designed to operate on graph-structured data and have become a powerful tool in cheminformatics. acs.orgarxiv.org

GNNs work by passing messages between neighboring nodes in the molecular graph, allowing the network to learn representations of atoms and bonds that are sensitive to their local chemical environment. harvard.eduresearchgate.net Through iterative updates, these representations can capture complex structural information and long-range dependencies within the molecule. acs.org

Applications of GNNs in chemical discovery include:

Molecular Property Prediction: GNNs have demonstrated high accuracy in predicting a wide range of molecular properties, including solubility, toxicity, and biological activity. harvard.eduresearchgate.net

De Novo Molecular Generation: GNN-based generative models can build new molecules by sequentially adding nodes (atoms) and edges (bonds). researchgate.netresearchgate.net

Molecular Docking and Scoring: GNNs can be used to predict the binding affinity and pose of a molecule to a protein target. researchgate.net

Different GNN architectures, such as Graph Convolutional Networks (GCNs) and Graph Attention Networks (GATs), employ different mechanisms for aggregating information from neighboring nodes. harvard.edu

Sequential representations of molecules, such as the Simplified Molecular Input Line Entry System (SMILES), allow for the application of powerful sequence-based models from natural language processing (NLP). mdpi.comnih.gov

Recurrent Neural Networks (RNNs) , particularly those with Long Short-Term Memory (LSTM) cells, can be trained on large datasets of SMILES strings to learn the grammar of chemical structures. nih.govsemanticscholar.org These trained RNNs can then be used as generative models to produce novel SMILES strings that correspond to valid and often drug-like molecules. nih.govtandfonline.com Bidirectional RNNs have also been introduced for SMILES-based molecule design, allowing for structure generation to proceed from both ends of the string representation. acs.org

Transformer-based models have revolutionized NLP and are increasingly being applied to chemistry. valencelabs.comnih.gov The key innovation of the Transformer architecture is the self-attention mechanism, which allows the model to weigh the importance of different parts of the input sequence when making predictions. valencelabs.comresearchgate.net This is particularly useful for capturing long-range dependencies in molecular structures, which can be challenging for traditional RNNs. researchgate.net

Applications in chemistry include:

Reaction Prediction: Transformers can predict the products of chemical reactions with high accuracy. mdpi.comresearchgate.net

Retrosynthesis Planning: They can also be used to devise synthetic routes to a target molecule by predicting the precursor reactants. mdpi.comresearchgate.net

Molecular Generation and Optimization: Transformers can be trained to generate molecules with desired properties. semanticscholar.org

A significant challenge in data-driven modeling is the need for large datasets. acs.org Physics-Informed Machine Learning (PIML) addresses this by integrating physical laws, often expressed as partial differential equations (PDEs), directly into the machine learning model. pi-research.org

Physics-Informed Neural Networks (PINNs) are a prominent example of PIML. acs.org In a PINN, the loss function is augmented with a term that penalizes deviations from known physical laws. pi-research.org This forces the model's predictions to be consistent with fundamental principles of physics and chemistry, such as conservation of mass and energy. acs.org

The advantages of this approach in chemical engineering and discovery include:

Reduced Data Dependency: By incorporating domain knowledge, PINNs can be trained with smaller datasets compared to purely data-driven models. pi-research.orgarxiv.org

Improved Generalization: The enforcement of physical constraints helps the model to make more accurate predictions for unseen data and operating conditions. ewha.ac.kr

Enhanced Interpretability: The models are more interpretable as their predictions are grounded in established physical principles. pi-research.org

PINNs are being applied to model complex chemical processes involving fluid dynamics, heat and mass transfer, and reaction kinetics. ewha.ac.kracs.org They can be used to create high-fidelity surrogate models that accelerate the simulation and optimization of chemical reactors and other systems. pi-research.org

Table 2: Advanced Neural Network Applications in Chemical Discovery

Model Architecture Molecular Representation Primary Applications Key Advantage
GNNs Molecular Graphs Property prediction, de novo generation, docking. harvard.eduresearchgate.net Directly operates on the natural graph structure of molecules. acs.org
RNNs SMILES Strings Generative modeling for novel molecules. nih.govtandfonline.com Simplicity of sequential data processing. nih.gov
Transformers SMILES Strings / Graphs Reaction prediction, retrosynthesis, molecular generation. mdpi.comresearchgate.net Captures long-range dependencies via self-attention. valencelabs.comresearchgate.net
PINNs Physical System Parameters Simulation of chemical processes, surrogate modeling. acs.orgpi-research.org Integrates physical laws to reduce data needs and improve generalization. pi-research.orgewha.ac.kr

Applications of Ai Mdp in Chemical Research and Development

De Novo Molecular Design and Optimization

Navigating Chemical Space for Desired Properties

One of the key advantages of this approach is its ability to move beyond the confines of existing chemical libraries and discover truly novel molecular scaffolds. To evaluate the performance of these generative models, standardized benchmarks like GuacaMol are used. These benchmarks assess various aspects of the generated molecules, including their validity, uniqueness, novelty, and their similarity to the distribution of known drug-like molecules. emergentmind.comnih.govresearchgate.netnih.gov

GuacaMol Benchmark Results for Reinforcement Learning Models

Benchmark TaskDescriptionExample RL Model ScoreReference
ValidityPercentage of chemically correct SMILES strings generated.97% arxiv.org
UniquenessPercentage of unique molecules generated.- nih.gov
NoveltyPercentage of generated molecules not present in the training set.- nih.gov
Perindopril MPOA multi-property optimization task to generate molecules similar to the drug Perindopril.0.883 arxiv.org
Sitagliptin SimilarityGoal-directed task to generate molecules with high structural similarity to Sitagliptin.- emergentmind.com

Automated Generation of Chemically Valid Structures

A significant challenge in de novo design is ensuring that the generated molecules are chemically valid and stable. Early generative models often produced syntactically correct but chemically nonsensical structures. By formulating the generation process as an MDP, where only chemically valid actions are permissible at each state (i.e., the current molecular fragment), the AI agent learns to construct valid molecules inherently. This is a substantial improvement over methods that require post-generation filtering, which can be inefficient. The step-by-step, decision-making nature of the MDP ensures that fundamental chemical rules, such as valence, are respected throughout the generation process.

Inverse Design Approaches in Chemical Synthesis

Reaction Prediction and Synthesis Planning

Predicting Reaction Outcomes and Pathways

Computer-Assisted Synthesis Design (CASD) Systems

Computer-Assisted Synthesis Design (CASD) aims to automate the process of finding viable synthetic routes for a target molecule. This complex task can be formulated as a search problem within a tree-structured MDP. arxiv.orgCurrent time information in Washington, DC, US. In this formulation:

States are the molecules that need to be synthesized.

Actions are the application of a retrosynthetic reaction (a disconnection) to a molecule, yielding a set of precursor molecules.

The goal is to reach a state where all molecules in the synthesis tree are commercially available starting materials.

Reinforcement learning, often in combination with search algorithms like Monte Carlo Tree Search (MCTS), is used to learn a policy that selects the most promising retrosynthetic disconnections at each step. Current time information in Washington, DC, US. This approach allows the system to learn from its "experience" in planning syntheses, improving its ability to identify efficient and plausible routes. Recent work has focused on optimizing for the "weakest link" in a synthetic route, ensuring that all branches of the synthesis tree lead to purchasable reactants. arxiv.orgCurrent time information in Washington, DC, US. The performance of these systems is often benchmarked by their success rate in finding a valid synthesis route for a set of target molecules.

Model/MethodBenchmark DatasetMetricReported PerformanceReference
InterRetroRetro-190Route Finding Success Rate100% arxiv.orgCurrent time information in Washington, DC, US.
InterRetroRetro-190Route Length Reduction4.9% shorter routes arxiv.orgCurrent time information in Washington, DC, US.
RetroDFM-RUSPTO-50KTop-1 Accuracy65.0% arxiv.org
Transformer-based model-Round-trip Accuracy82.4% github.iosemanticscholar.org

Retrosynthesis Strategies Guided by AI-MDP

The core components of the MDP are defined as follows:

State Space: Represents the current set of molecules or intermediates in the synthetic pathway that need to be synthesized. arxiv.orgatomfair.com

Action Space: Encompasses all possible retrosynthetic disconnections or chemical reactions that can be applied to a molecule in the current state. atomfair.com

Reward Function: A critical element that guides the AI, quantifying the desirability of a particular reaction step. This function can be designed to optimize for various factors, such as the cost of starting materials, reaction yield, the number of steps in the synthesis, and even the environmental impact of the reactions. atomfair.com

By iteratively exploring this MDP, RL algorithms can identify synthetic routes that maximize a cumulative reward, effectively discovering the most efficient and cost-effective pathways. atomfair.com This approach moves beyond simply predicting a single disconnection to planning a complete, multi-step synthesis. Algorithms like Monte Carlo Tree Search (MCTS) are often employed to navigate the vast search space of possible reaction sequences, balancing the exploration of new pathways with the exploitation of known, high-reward reactions. arxiv.org

Materials Discovery and Design

Accelerated Discovery of New Materials and Alloys

Traditional vs. AI-Driven Materials Discovery Traditional Approach This compound Approach
Methodology Trial-and-error experimentation, reliance on intuition.Data-driven, systematic exploration of chemical space. arxiv.org
Timeframe Decades. energy.govA few years. energy.gov
Scope Limited by experimental capacity.Vast, encompassing billions of potential materials. stanford.edu
Outcome Incremental improvements.Potential for discovery of novel materials with tailored properties. stanford.edu

AI-Driven Optimization of Material Properties

This is particularly valuable for complex materials where the interplay of various factors is not well understood. AI can analyze vast datasets from experiments and simulations to build predictive models that guide the optimization process. eurekalert.org For instance, in the development of advanced metallic alloys, explainable AI can provide insights into how different elements influence mechanical properties, transforming the design process from a "black box" to a more predictive and insightful endeavor. eurekalert.org This allows for the fine-tuning of properties like strength, conductivity, or thermal resistance with greater precision and speed.

Catalyst Discovery and Optimization via AI

Catalysts are fundamental to the chemical industry, enabling a vast array of reactions. The discovery of new, more efficient catalysts is a key driver of sustainability and economic competitiveness. Traditionally, this process has been slow and resource-intensive. bbnchasm.com AI and reinforcement learning are transforming catalyst discovery by rapidly screening potential candidates and optimizing their performance. bbnchasm.comwepub.org

AI models can analyze large datasets of chemical compositions and reaction outcomes to predict the efficacy of new catalyst candidates. bbnchasm.com Reinforcement learning can be used to explore the vast space of possible catalyst structures and compositions, identifying novel candidates with superior performance. wepub.org Furthermore, AI can optimize reaction conditions for a given catalyst to maximize yield and selectivity, a task that would otherwise require extensive experimentation. researchgate.net This data-driven approach not only accelerates the discovery of new catalysts but also enhances our understanding of the underlying principles of catalysis. bbnchasm.com

AI Technique Application in Catalyst Discovery
Supervised Learning Predicts the efficacy of new catalyst candidates based on learned patterns from existing data. bbnchasm.com
Unsupervised Learning Identifies hidden patterns and structures in unlabeled data to discover novel catalyst classes. bbnchasm.com
Reinforcement Learning Learns optimal strategies for designing catalysts and optimizing reaction conditions. bbnchasm.comwepub.org
Generative Models Designs entirely new catalyst structures by learning from existing data. bbnchasm.com

Automated Laboratory Workflows

"Self-Driving Laboratories" for Chemical Synthesis

These autonomous platforms can explore vast experimental parameter spaces that would be impossible to cover manually, leading to more robust and reproducible results. findaphd.com By automating the design-make-test-analyze cycle, self-driving laboratories are not only accelerating the pace of discovery but are also freeing up researchers to focus on more creative and high-level scientific challenges. kit.edu

Robotic Platforms for Automated Material Characterization

Autonomous Decision-Making: AI logic allows robots to make instantaneous decisions based on real-time data analysis, eliminating downtime. liverpool.ac.ukchemai.io

High-Throughput Experimentation: These platforms can operate 24/7, performing hundreds of experiments and accelerating the discovery process. liverpool.ac.uk

Enhanced Reproducibility: By automating data collection and analysis, AI minimizes human error and improves the reliability of experimental results. boisestate.edunist.gov

Complex Task Handling: Mobile robots can be used for general instrumentation tasks, enabling automated fabrication and characterization in diverse and complex experimental environments. nih.gov

Streamlining Experimental Procedures with AI

One of the primary goals of implementing AI in chemistry is to accelerate and optimize the development of new molecules and materials. chemai.io For example, the Synthesis Planning and Rewards-based Route Optimization Workflow (SPARROW) is an algorithmic framework that automatically identifies the best molecular candidates to test. mit.edu It does so by balancing the synthetic cost with the value of the experiment, considering factors like the price of materials and the risk of reaction failure. mit.edu This approach helps scientists make more cost-aware decisions and significantly reduces the time required for drug discovery. mit.edu

AI also enhances efficiency through real-time data analysis. chemai.io When integrated with data collection tools, AI can provide immediate insights as an experiment unfolds, allowing chemists to work more efficiently. chemai.io This structured data capture can then be used in machine learning models to optimize various outcomes of the experimental process, including yield and purity. chemai.io

Impact of AI on Streamlining Experiments:

Area of Impact Mechanism Benefit
Optimization ML models predict optimal reaction conditions based on historical data. chemai.iochemicalprocessing.comReduces unnecessary experiments, saves resources, and improves yields. chemai.ioelchemy.com
Acceleration AI can rapidly generate and evaluate novel concepts for chemical synthesis. chemai.ioSignificantly shortens the timeline for developing new synthetic routes. chemai.iomit.edu
Accuracy AI automates calculations and data analysis, minimizing human error. chemai.ioEnsures that recorded data is accurate, reliable, and readily accessible for future use. boisestate.educhemai.io
Resource Management AI programs can predict the required amount of raw materials. chemai.ioOptimizes the use of materials, saving money and reducing waste. chemai.io

AI in Spectroscopy and Molecular Elucidation

Automated Spectral Interpretation and Analysis

Speed and Efficiency: AI can analyze and interpret spectra significantly faster than human experts. azolifesciences.com

Accuracy: By learning from vast datasets, AI models can achieve high accuracy in identifying molecular features and even entire structures. chemrxiv.orgazolifesciences.com

Handling Complexity: AI excels at analyzing complex spectra with overlapping signals and impurities, which are challenging for manual interpretation. researchgate.netarxiv.org

AI Model Type Spectroscopy Application Function
Feedforward Neural Networks (FNNs) NMR, IRPredict spectral properties like chemical shifts and IR peaks. researchgate.net
Convolutional Neural Networks (CNNs) Image-like spectral data (e.g., 2D NMR)Effective for peak detection and feature extraction from visual data. arxiv.orgthemoonlight.io
Recurrent Neural Networks (RNNs) Sequential spectral dataModel spectral time-series and capture dynamic changes. researchgate.netarxiv.org
Transformer Models NMR, IR, MSAnalyze relationships among all input elements simultaneously to combine multiple data sources for structure elucidation. chemrxiv.orgnih.gov

Forward and Inverse Problems in Spectroscopy Using this compound

The application of AI in spectroscopy can be broadly categorized into two types of problems: the forward problem and the inverse problem. themoonlight.ioijcai.org

The Forward Problem: This involves predicting the spectrum of a molecule given its known chemical structure. neurips.ccarxiv.org AI models trained for this task can rapidly generate predicted spectra, reducing the need for costly and time-consuming experimental measurements and enhancing the fundamental understanding of structure-spectrum relationships. arxiv.orgijcai.org

The Inverse Problem: This is the more challenging task of deducing a molecule's structure from its experimentally measured spectrum. neurips.ccthemoonlight.io This is a critical process for identifying unknown compounds. themoonlight.io

The inverse problem can be effectively modeled as a Markov Decision Process (MDP). neurips.ccacs.org In this framework, the process of building a molecule is broken down into a sequence of steps. At each step, the AI agent adds an atom or a bond to the current molecular fragment. acs.org The "state" is the partially built molecule, the "action" is the choice of which atom or bond to add next, and the "reward" is based on how well the predicted spectrum of the constructed molecule matches the experimental spectrum. By learning an optimal policy, the AI can navigate the vast chemical space to find the correct structure. acs.org This approach has been successfully used to determine molecular structures from 13C NMR spectra. acs.org

Molecular Reconstruction from Spectral Data

Framing molecular reconstruction as an MDP allows an AI agent to incrementally build the molecule, which is a departure from earlier methods that might only identify molecules already present in a database. neurips.ccacs.org For instance, one novel machine learning framework uses a combination of Monte Carlo tree search and graph convolution networks to iteratively construct a molecule from its 13C NMR spectra and molecular formula. acs.org This method can predict the correct structure approximately 80% of the time in its top three guesses for molecules with fewer than 10 heavy atoms. acs.org

Recent advancements using transformer architectures have also shown remarkable success. In the field of IR spectroscopy, AI models have achieved a top-1 accuracy of 63.79% and a top-10 accuracy of 83.95% for predicting the complete molecular structure directly from an IR spectrum, setting a new benchmark in the field. nih.gov These developments demonstrate the powerful potential of AI to automate one of the most complex and traditionally human-expert-driven tasks in chemistry. nih.govarxiv.org

Performance of AI Models in Molecular Reconstruction

Model/Method Spectroscopic Data Top-1 Accuracy Key Finding
MCTS with Graph Convolution Networks 13C NMR + Molecular Formula~80% (in top 3 guesses)Successfully predicts structures for molecules with <10 heavy atoms. acs.org
MultiModalSpectralTransformer (MMST) NMR, IR, MS72%Integrating multiple spectral modalities improves prediction accuracy. chemrxiv.org
Refined Transformer Architecture IR63.79%Sets a new state-of-the-art performance for structure elucidation from IR spectra alone. nih.gov

Challenges and Future Directions in Ai Mdp for Chemical Compounds

Data Quality and Infrastructure for AI-MDP Systems

The effectiveness of any AI model is directly tied to the quality and availability of the data it is trained on. In chemistry, this presents unique and complex challenges.

Furthermore, chemical data is highly diverse, coming from various sources like test data, simulation data, reference data, and supplier data sheets, and exists in disparate formats including microstructure images, processing instructions, chemical formulas, and X-ray diffraction data citrine.io. Converting this complex information into a machine-readable format is challenging, as the critical aspect is the chemical meaning represented by the data, not just the characters themselves citrine.io.

To overcome these limitations, there is a critical need for high-quality, validated, and comprehensive chemical datasets. Such datasets are fundamental for machine learning techniques to effectively uncover and understand chemical principles arxiv.orgarxiv.org. For AI models to perform accurate analytics and make reliable decisions, they require a sufficient amount of high-value data that captures macroscopic and direct properties arxiv.orgwiley.com.

Human curation plays a vital role in maintaining high-quality databases of chemical structures and reactions, especially when automated technologies cannot guarantee an exact match cas.org. For instance, CAS employs human curation to ensure data accuracy and consistency, which has demonstrably improved model performance, leading to a 56% reduction in the difference between experimental and predicted values compared to baseline models cas.org.

Platforms like SmartChemistry® Curation leverage AI to convert unstructured chemical data from sources such as reports and electronic laboratory notebooks into structured, machine-readable formats, enabling seamless integration for machine learning and AI applications chemai.io. This includes standardizing inconsistent data formats, extracting key chemical entities and experimental parameters, parsing molecular structures, and ensuring data integrity through multi-layered cross-validation chemai.io.

Model Interpretability and Explainability

AI models can be highly effective at optimizing molecules, but they frequently fail to explain why a particular molecule is optimal or what specific properties, structures, or functions are most influential in their decision-making illinois.edu. This "black box" problem significantly impedes trust and slows the widespread adoption of AI in chemistry, especially in pharmaceutical research, where scientists are driven by "why" questions abzu.aiengineering.org.cnacs.org. Understanding why a compound exhibits certain activity or toxicity provides invaluable new knowledge beyond a simple prediction abzu.ai. Furthermore, some AI models may primarily rely on recalling existing data rather than truly learning underlying chemical interactions, which can lead to biased or unreliable predictions scitechdaily.com. The opaque nature of these models also makes it challenging to effectively combine them or debug their outputs abzu.ai.

The emerging field of Explainable AI (XAI) directly addresses the "black box" problem by providing tools and techniques to interpret AI models and their predictions nih.govinnotex.com.hkacs.orgacs.orgarxiv.orgnews-medical.netarxiv.orgacs.org. The primary goal of XAI is to clarify how models function and to explain their predictions in a human-understandable way ml4cce-ecml.com.

XAI is instrumental in uncovering and elucidating structure-property relationships in chemistry nih.govarxiv.orgml4cce-ecml.com. It can provide actionable insights, such as identifying which molecular features can be modified to alter a specific chemical outcome (e.g., changing a functional group to enhance solubility) nih.govacs.org. XAI also aids in identifying spurious relationships that might be present in the training data nih.gov. Conceptually, XAI can be viewed as a two-step process: first, developing an accurate but uninterpretable AI model, and then adding explanations to its predictions nih.govacs.org. This approach helps build trust among skeptical users and allows experts to leverage their chemical knowledge to refine and enhance the models by revealing their internal workings ml4cce-ecml.com.

Researchers are actively adapting and developing specific XAI techniques, such as LIME, DeepSHAP, and LRP, for applications in the chemical and materials domains acs.org. Combining AI with automated chemical synthesis and experimental validation offers a powerful approach to "open the black box" and uncover the underlying chemical principles that AI models rely on illinois.edu. XAI has demonstrated its ability to identify important molecular structures that human experts might overlook, for example, in analyzing penicillin activity news-medical.net. This capability can then be used to improve predictive AI models by guiding them on what features to prioritize during training news-medical.net.

Developing explainers that incorporate domain-specific knowledge is crucial for generating more relevant and accurate explanations, helping to establish a reliable "ground truth" for what an explanation should entail ml4cce-ecml.com. An exciting development is the integration of XAI methods with large language models (LLMs) that can access scientific literature to automatically generate accessible natural language explanations of complex chemical data arxiv.orgnih.gov. Despite these advancements, challenges remain in developing more reliable explanations, ensuring robustness against adversarial actions, and customizing explanations to meet the diverse needs of the scientific community acs.orgnih.gov.

Compound Names and PubChem CIDs

Trust and Understanding of AI Recommendations in Chemistry

To foster greater trust and facilitate the integration of AI into chemical workflows, the development of interpretable and explainable AI (XAI) models is paramount arxiv.orgresearchgate.net. Strategies to enhance trust include designing more transparent model architectures, providing robust quantification of uncertainty in AI predictions, and developing intuitive visualizations that elucidate the AI's decision-making pathways eurekalert.org. By understanding why an AI model makes a particular recommendation, researchers can gain confidence in its utility and better integrate its insights with their domain expertise.

Scalability and Computational Resource Limitations

Addressing Computational Bottlenecks in Complex Chemical Systems

Optimizing Algorithms for Large-Scale Chemical Space Exploration

Optimizing algorithms is critical for efficiently exploring the immense chemical space. Generative AI models, including Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), are increasingly employed to autonomously design novel materials with tailored functionalities researchgate.netarxiv.orgresearchgate.netmicrosoft.com. These models can learn the underlying distributions of known chemical compounds and generate new, chemically valid structures with desired properties.

Active learning strategies play a vital role by intelligently prioritizing the most informative experiments or simulations, thereby reducing the need for extensive data collection and computational expense eurekalert.org. Reinforcement learning (RL), often framed within the context of Markov Decision Processes (MDPs), provides a powerful framework for sequential molecular design thegradient.pubmoderndiplomacy.euarxiv.orggeeksforgeeks.orgwikipedia.orgresearchgate.netresearchgate.net. In this paradigm, an AI agent learns optimal strategies for constructing molecules step-by-step by receiving rewards for achieving desired properties, allowing for the visualization of the favorability of different actions in the design process thegradient.pubmoderndiplomacy.eu. These algorithmic advancements enable the exploration of millions or even billions of candidate materials to identify those with desired properties from vast search spaces researchgate.neteurekalert.org.

Leveraging High-Performance Computing for this compound in Chemistry

Ethical Considerations and Responsible AI Development in Chemistry

Bias and Fairness in AI Algorithms for Chemical Discovery

Compound Names and PubChem CIDs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.